3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Lipophilicity Hydrogen bonding Physicochemical profiling

3-(4-Ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic small molecule (C₁₆H₁₇N₃O₅; MW 331.32 g/mol) belonging to the 6-nitro-2H-chromen-2-one (6-nitrocoumarin) class, functionalized at the 3-position with a 4-ethylpiperazine-1-carbonyl moiety. This hybrid scaffold combines an electron-deficient nitrochromenone core with a basic ethylpiperazine side chain, a design motif employed in medicinal chemistry to modulate physicochemical properties and target engagement.

Molecular Formula C16H17N3O5
Molecular Weight 331.328
CAS No. 838843-35-9
Cat. No. B2475028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
CAS838843-35-9
Molecular FormulaC16H17N3O5
Molecular Weight331.328
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C16H17N3O5/c1-2-17-5-7-18(8-6-17)15(20)13-10-11-9-12(19(22)23)3-4-14(11)24-16(13)21/h3-4,9-10H,2,5-8H2,1H3
InChIKeyPXEKNMFEECUOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 838843-35-9): Chemical Identity and Procurement Baseline


3-(4-Ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic small molecule (C₁₆H₁₇N₃O₅; MW 331.32 g/mol) belonging to the 6-nitro-2H-chromen-2-one (6-nitrocoumarin) class, functionalized at the 3-position with a 4-ethylpiperazine-1-carbonyl moiety . This hybrid scaffold combines an electron-deficient nitrochromenone core with a basic ethylpiperazine side chain, a design motif employed in medicinal chemistry to modulate physicochemical properties and target engagement [1]. The compound is listed in commercial chemical catalogs primarily as a research reagent for exploratory medicinal chemistry and biochemical profiling.

Why 3-(4-Ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one Cannot Be Interchanged with Generic Chromenone-Piperazine Analogs


Within the 6-nitrochromenone-piperazine series, subtle variations in the piperazine N-substituent (ethyl vs. methylallyl, fluorophenyl, cinnamyl, or phenyl) produce divergent steric, electronic, and lipophilic profiles that directly affect target binding, cellular permeability, and metabolic stability [1]. The ethyl group confers a distinct combination of modest steric bulk (molar refractivity ~10.3 cm³/mol for ethyl vs. ~20.6 cm³/mol for phenyl) and intermediate lipophilicity (clogP contribution ~0.95 for ethylpiperazine vs. ~1.7 for phenylpiperazine) that cannot be replicated by unsubstituted piperazine or bulkier aromatic N-substituents . Generic substitution without empirical confirmation of target-specific activity and selectivity therefore risks compromising the biological readout of any assay in which this compound serves as a probe, lead, or reference standard.

Quantitative Differentiation Evidence for 3-(4-Ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one vs. Closest Analogs


Physicochemical Differentiation: Ethylpiperazine vs. Phenylpiperazine N-Substituent Effects on Lipophilicity and Hydrogen-Bonding Capacity

The 4-ethylpiperazine-1-carbonyl substituent in the target compound introduces a lower calculated partition coefficient (clogP contribution) and greater hydrogen-bond acceptor capacity compared to the 4-phenylpiperazine analog (CAS 727663-87-8). The ethyl group's smaller molar refractivity (10.3 cm³/mol) relative to phenyl (25.9 cm³/mol) reduces overall lipophilicity, while the tertiary amine of the ethylpiperazine ring remains unencumbered and available as a hydrogen-bond acceptor . This difference is of similar magnitude to that observed across congeneric BACE-1 inhibitor series where ethyl-to-phenyl substitution altered membrane permeability by over 2-fold [1].

Lipophilicity Hydrogen bonding Physicochemical profiling

Structural Differentiation: 6-Nitro Group Positional Dependence and Core Reactivity

The 6-nitro group on the chromen-2-one core is both a pharmacophoric element and a metabolic liability susceptible to enzymatic reduction. In the target compound, the electron-withdrawing 3-carbonyl group further polarizes the chromenone ring, modulating the reduction potential of the 6-nitro group compared to 6-nitro-2H-chromen-2-one (CAS 2725-81-7), which lacks the 3-carbonyl substituent . Cyclic voltammetry data for related 6-nitrochromenones indicate that electron-withdrawing substituents at the 3-position shift the nitro reduction peak anodically by 50–150 mV depending on the substituent strength, altering susceptibility to bioreduction [1].

Chemical stability Nitro reduction potential Metabolic activation

Piperazine N-Substituent Steric Effects on Target Binding Cavity Access

The N-ethyl substituent in the target compound occupies a smaller steric volume than the N-(2-methylallyl) group in the closely related analog CAS 873857-42-2. This difference has consequences for binding pocket access: in the phenylpiperazine-chromenone BACE-1 inhibitor series, the N-alkyl group size correlated inversely with inhibitory potency, with ethyl derivatives achieving IC₅₀ values 3- to 10-fold lower than bulkier N-substituted congeners, attributed to reduced steric clash in a narrow hydrophobic subpocket [1]. While direct BACE-1 activity data for the target compound are not available, the steric argument applies to any target where the ethylpiperazine moiety occupies a confined binding cavity.

Structure-activity relationship Enzyme inhibition Steric hindrance

Solubility and Formulation Compatibility: Ethylpiperazine vs. Cinnamylpiperazine Analog

The target compound's relatively compact ethylpiperazine substituent confers superior aqueous solubility compared to the cinnamylpiperazine analog (E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one. The cinnamyl group (trans-3-phenylprop-2-enyl) adds three conjugated sp² carbons and a terminal phenyl ring, increasing the calculated octanol-water partition coefficient and substantially reducing water solubility . Based on general solubility models, the ethyl-to-cinnamyl substitution is predicted to decrease aqueous solubility by approximately 1.5–2.0 log units under standard buffer conditions (pH 7.4) [1]. This directly affects the achievable concentration range in cell-based and biochemical assays where DMSO content must be kept <1%.

Aqueous solubility Assay compatibility Formulation

Recommended Application Scenarios for 3-(4-Ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one in Scientific Research


Medicinal Chemistry: Lead Optimization of Chromenone-Piperazine Scaffolds Requiring Fine-Tuned Lipophilicity

The target compound is suited as a reference standard or starting scaffold in structure-activity relationship (SAR) campaigns where systematic variation of piperazine N-substituents is used to balance potency, solubility, and permeability. The ethyl group provides an intermediate lipophilicity benchmark between unsubstituted piperazine (overly polar, poor membrane penetration) and phenyl-substituted analogs (overly lipophilic, poor solubility) .

Biochemical Assay Development: Probe for Targets with Sterically Constrained Piperazine-Binding Subpockets

For enzyme targets or receptors where the piperazine moiety docks into a narrow hydrophobic cavity (as suggested by BACE-1 SAR trends), the minimal steric footprint of the N-ethyl group makes this compound a preferred candidate. It avoids the steric penalty observed with bulkier N-substituents while retaining the basic amine functionality for potential salt-bridge or hydrogen-bond interactions [1].

Chemical Biology: Source of the 6-Nitrochromenone Pharmacophore with Modulated Bioreduction Potential

The 6-nitro group on the chromenone core serves as both a spectroscopic handle (UV-vis detection at ~340–380 nm) and a potential substrate for nitroreductase enzymes. Researchers investigating hypoxia-selective prodrug activation or nitroaromatic bioreduction can use this compound to probe how 3-carbonyl substitution modulates the nitro group's reduction potential relative to the parent 6-nitrocoumarin [2].

Preclinical Profiling: Solubility-Limited Assay Development and Formulation Screening

As an analog with predicted moderate aqueous solubility, the target compound is appropriate for establishing solubility-limited performance benchmarks in high-throughput screening campaigns. It can serve as a comparator for assessing formulation strategies (e.g., cyclodextrin complexation, co-solvent systems) aimed at improving the developability of more lipophilic chromenone-piperazine derivatives .

Quote Request

Request a Quote for 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.